Methyl 5-Hydroxy-1H-Indole-3-Carboxylate
Description
Significance of Indole (B1671886) Derivatives in Drug Discovery and Development
The versatility of the indole scaffold has rendered it a cornerstone in drug discovery and development. Its ability to mimic the structure of endogenous molecules allows for the design of potent and selective drugs. Indole derivatives have been successfully developed into a wide range of therapeutic agents, demonstrating the broad applicability of this chemical framework. The structural diversity of indole-based compounds allows them to target various biological pathways, making them valuable in the design of new drugs. researchgate.net
The pharmacological activities associated with indole derivatives are extensive and include:
Anticancer: Indole compounds have shown the ability to interfere with various stages of cancer progression.
Antimicrobial: The indole nucleus is a key component in the development of new antibacterial and antifungal agents.
Anti-inflammatory: Several non-steroidal anti-inflammatory drugs (NSAIDs) are based on the indole scaffold.
Antiviral: Indole derivatives have been investigated for their potential to inhibit viral replication.
Neurological: The structural similarity of indole to neurotransmitters like serotonin (B10506) has led to the development of drugs for neurological and psychiatric disorders.
The ongoing research in this area continues to uncover new applications and refine the therapeutic potential of indole-based compounds.
Overview of Methyl 5-hydroxy-1H-indole-3-carboxylate within the Indole Chemical Space
This compound is a specific derivative of the indole scaffold that holds particular importance as a synthetic intermediate. Its structure features a hydroxyl group at the 5-position and a methyl carboxylate group at the 3-position, providing reactive handles for further chemical modifications. These functional groups allow for the construction of more complex indole derivatives with tailored biological activities.
While not typically an end-product therapeutic agent itself, its role in the synthesis of pharmacologically active compounds is crucial. The 5-hydroxy group, for instance, is a key feature in the neurotransmitter serotonin, making this scaffold a valuable starting point for compounds targeting the serotonergic system. The methyl carboxylate at the 3-position can be readily converted into other functional groups, such as amides or carboxylic acids, further expanding the synthetic possibilities.
Below is a table summarizing the key physicochemical properties of this compound:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₉NO₃ |
| CAS Number | 112332-96-4 |
| Molecular Weight | 191.18 g/mol |
| Appearance | Solid |
The strategic placement of its functional groups makes this compound a versatile building block for the creation of novel drug candidates.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-hydroxy-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)8-5-11-9-3-2-6(12)4-7(8)9/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAADKIIEUFKEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00556517 | |
| Record name | Methyl 5-hydroxy-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00556517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112332-96-4 | |
| Record name | Methyl 5-hydroxy-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00556517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-hydroxy-indole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Methyl 5 Hydroxy 1h Indole 3 Carboxylate and Its Analogues
Classical and Modified Nenitzescu Indole (B1671886) Synthesis Strategies
The Nenitzescu indole synthesis, first reported by Costin Nenitzescu in 1929, remains a cornerstone for the preparation of 5-hydroxyindole (B134679) derivatives. wikipedia.orgsynarchive.com The reaction typically involves the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.org
The classical Nenitzescu reaction mechanism involves a Michael addition, followed by a nucleophilic attack by the enamine and subsequent elimination to form the indole ring. wikipedia.orgyoutube.com Over the years, significant efforts have been directed towards optimizing this reaction and gaining deeper mechanistic understanding to improve yields and broaden its applicability.
Solvent and Catalyst Effects: The choice of solvent and catalyst plays a crucial role in the efficiency of the Nenitzescu synthesis. Studies have shown that polar solvents tend to favor the reaction. wikipedia.org The use of Lewis acids has been explored to promote the reaction, with zinc, iron, and magnesium salts showing effectiveness in low environmental impact solvents like cyclopentyl methyl ether (CPME) at room temperature. researchgate.netmdpi.com For instance, zinc halides (ZnBr₂, ZnCl₂, or ZnI₂) have been found to efficiently promote 5-hydroxyindole formation, with the halide counterion surprisingly influencing the regioselectivity. mdpi.com
Mechanistic Nuances: The reaction is known for its potential to produce various products depending on the starting materials and conditions, with 5-hydroxybenzofurans being common byproducts. mdpi.comresearchgate.net Mechanistic studies suggest that 5-hydroxyindoles are generally formed through an oxidation-reduction pathway. mdpi.com A key intermediate is the initial Michael adduct, which then undergoes cyclization and dehydration to yield the final indole product. mdpi.com Understanding the factors that control the chemoselectivity between the formation of 5-hydroxyindoles and 5-hydroxybenzofurans is an active area of research. mdpi.com
Table 1: Effect of Lewis Acid Catalysts on Nenitzescu Synthesis
| Catalyst | Solvent | Temperature | Outcome |
|---|---|---|---|
| ZnCl₂ | Cyclopentyl methyl ether (CPME) | Room Temperature | Fair to good yields of 5-hydroxyindoles |
| Iron Salts | Cyclopentyl methyl ether (CPME) | Room Temperature | Fair to good yields of 5-hydroxyindoles |
| Magnesium Salts | Cyclopentyl methyl ether (CPME) | Room Temperature | Fair to good yields of 5-hydroxyindoles |
This table is generated based on findings from referenced articles and provides a summary of catalyst effects.
The Nenitzescu reaction is directly applicable to the synthesis of 5-hydroxyindole-3-carboxylate systems, including methyl 5-hydroxy-1H-indole-3-carboxylate. The reaction between 1,4-benzoquinone (B44022) and a β-amino-α,β-unsaturated carbonyl compound, such as a β-aminocrotonic acid ester, leads to the formation of the 5-hydroxyindole scaffold with a carboxylate group at the 3-position. wikipedia.org
The general applicability of the Nenitzescu synthesis has been demonstrated in the large-scale production of ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate. researchgate.net This highlights the robustness and scalability of the method for producing key intermediates for pharmaceuticals. Furthermore, various N-substituted 5-hydroxyindole-3-carboxylic acids and their esters have been synthesized using this methodology, showcasing its versatility in generating diverse molecular libraries for biological screening. nih.gov The synthesis typically involves the initial formation of an enamine from an amine and a β-ketoester, followed by the cyclization reaction with a quinone. mdpi.comnih.gov
Transition-Metal-Catalyzed Approaches for Indole Carboxylate Synthesis
While classical methods like the Nenitzescu synthesis are valuable, transition-metal-catalyzed reactions have emerged as powerful tools for the construction and functionalization of indole rings, offering alternative pathways with often milder conditions and broader functional group tolerance. bohrium.combohrium.com
Palladium catalysis has been extensively used in indole synthesis. bohrium.com One prominent approach is the oxidative cyclization of N-aryl imines, formed from anilines and ketones, which allows for the rapid and atom-economical construction of indole rings through the oxidative linkage of two C-H bonds. nih.gov Molecular oxygen can often be used as the sole oxidant, making these processes environmentally friendly. nih.gov
Palladium-catalyzed carbonylative cyclization of 2-ethynylanilines offers another route to indole-3-carboxamide skeletons, which are closely related to indole-3-carboxylates. rsc.org Furthermore, palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines has been developed as an efficient method for synthesizing functionalized 2-methyl-1H-indole-3-carboxylate derivatives. mdpi.com This method has been optimized using microwave irradiation, significantly reducing reaction times and improving yields. mdpi.com The use of different ligands can also control the reaction outcome, allowing for selective synthesis of methyl 1-benzyl-1H-indole-3-carboxylates. nih.gov
Table 2: Examples of Palladium-Catalyzed Synthesis of Indole-3-Carboxylate (B1236618) Derivatives
| Starting Materials | Catalyst System | Key Features | Product Type |
|---|---|---|---|
| N-aryl enamines | Pd(OAc)₂ / Cu(OAc)₂ | Microwave-assisted, high yields, high regioselectivity | 2-Methyl-1H-indole-3-carboxylates |
| 2-Alkynylanilines | Pd(tfa)₂ | Ligand-controlled selectivity | Methyl 1-benzyl-1H-indole-3-carboxylates |
This table summarizes key aspects of palladium-catalyzed indole carboxylate synthesis based on the provided search results.
Beyond palladium, other transition metals have been employed in C-H activation and annulation strategies for indole synthesis. rsc.org These methods provide alternative and sometimes complementary approaches to access the indole core. bohrium.com Cobalt-catalyzed C-H activation of indoles has been reported, although it often requires directing groups and can be used for functionalization at various positions. chemistryviews.org
Rhodium(III)-catalyzed cascade cyclization/electrophilic amidation and Co(III)-catalyzed oxidative annulation of N-arylureas and internal alkynes have also been developed for the synthesis of substituted indoles. bohrium.com These methods showcase the versatility of transition metal catalysis in constructing complex heterocyclic systems. researchgate.net While direct application to this compound is not always explicitly detailed, these C-H activation strategies represent a frontier in indole synthesis that could be adapted for the preparation of such targets. rsc.org
Green Chemistry and Sustainable Synthetic Routes
In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. researchgate.net In the context of synthesizing this compound and its analogues, several green chemistry principles have been applied.
One approach involves the use of greener solvents. For the Nenitzescu reaction, cyclopentyl methyl ether (CPME), a solvent with low toxicity, has been successfully used as a substitute for more hazardous halogenated solvents. researchgate.netmdpi.com Additionally, research has focused on catalyst-free methods for indole synthesis, which simplifies reaction procedures and reduces waste. acs.org
Microwave-assisted synthesis has also emerged as a green technique, as it often leads to shorter reaction times, reduced energy consumption, and higher yields, as demonstrated in the palladium-catalyzed synthesis of 2-methyl-1H-indole-3-carboxylate derivatives. mdpi.comresearchgate.net The development of synthetic routes that utilize water as a solvent, employ nanocatalysts, or are performed under solvent-free conditions are also active areas of research in green indole synthesis. researchgate.net These approaches aim to minimize the environmental impact of chemical processes while maintaining high efficiency and selectivity.
Microwave-Assisted Organic Synthesis of Indole Carboxylates
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique for accelerating the synthesis of indole carboxylates. nih.gov This method significantly reduces reaction times, often leading to cleaner reactions and improved yields compared to conventional heating methods. mdpi.comscielo.br The high efficiency of microwave irradiation stems from its ability to directly and rapidly heat the reaction mixture, a property that is particularly effective with polar solvents or ionic liquids. scielo.br
One notable application involves the palladium-catalyzed oxidative cyclization for preparing indole-3-carboxylate derivatives. mdpi.com By utilizing microwave heating, the synthesis of various 2-methyl-1H-indole-3-carboxylate derivatives from N-aryl enamine carboxylates was achieved with strikingly reduced reaction times and improved yields of over 90%. mdpi.com For instance, the cyclization of methyl (Z)-3-((2,4-dimethylphenyl)amino)but-2-enoate, which under conventional heating at 110°C for 16 hours yields the indole product in 62%, was completed in just 3 hours at 60°C under microwave irradiation, affording an enhanced yield of 94%. mdpi.com
Another effective microwave-assisted approach is the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate in an ionic liquid. scielo.brresearchgate.net This method, conducted under controlled microwave irradiation (100 W) at 50°C, produces indole-2-carboxylic acid esters in excellent yields within a short conversion period. scielo.brresearchgate.net The use of ionic liquids is advantageous due to their effective interaction with microwave energy, which facilitates the rapid generation of products. scielo.br
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Indole Carboxylates
| Reaction Type | Heating Method | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd-catalyzed Cyclization | Conventional | 110 | 16 h | 62 | mdpi.com |
| Pd-catalyzed Cyclization | Microwave | 60 | 3 h | 94 | mdpi.com |
| Condensation in Ionic Liquid | Microwave | 50 | 10 min | 88-95 | scielo.brresearchgate.net |
Aqueous Medium Reactions and Catalyst Recycling Strategies
The development of synthetic routes in aqueous media is a cornerstone of green chemistry, and the synthesis of indoles is no exception. Performing these reactions in water or a mixture of water and an organic solvent can simplify workup procedures and reduce the environmental impact. organic-chemistry.orgmdpi.com
A copper(II)-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives to form indoles has been successfully carried out in a water-methanol mixture at room temperature. organic-chemistry.org This method is notable for its mild conditions and the establishment of a catalyst recycling system. organic-chemistry.org Similarly, a recyclable copper catalyst system, CuI/PSP (polystyrene-supported pyrrole-2-carbohydrazide), has been effectively used for the cyclization of N-(2-ethynylphenyl)-sulfonamides in water, producing indoles in excellent yields. researchgate.net This heterogeneous catalyst can be recovered and reused, adding to the sustainability of the process.
Palladium-catalyzed tandem reactions have also been adapted for aqueous environments. mdpi.com The synthesis of 2-arylindoles via a tandem addition/cyclization process has been demonstrated in an aqueous medium. mdpi.com Furthermore, the use of a palladium–dihydroxyterphenylphosphine catalyst allows for the one-pot synthesis of substituted indoles from dichloroanilines in water, which accelerates the hydrolysis of key intermediates and can increase product yields. mdpi.com
Table 2: Catalyst Systems for Indole Synthesis in Aqueous Media
| Catalyst System | Reaction Type | Medium | Key Feature | Reference |
|---|---|---|---|---|
| Copper(II) | Cyclization | H₂O/MeOH | Mild conditions, catalyst recycling | organic-chemistry.org |
| CuI/Polystyrene-support | Cyclization | Water | Recyclable heterogeneous catalyst | researchgate.net |
| Palladium-based | Tandem Addition/Cyclization | Aqueous | One-pot synthesis | mdpi.com |
Strategies for Late-Stage Functionalization and Derivatization
Late-stage functionalization is a critical strategy for the structural diversification of complex molecules like this compound. It allows for the introduction of various functional groups onto the core indole scaffold, enabling the synthesis of a wide range of analogues.
C3 Functionalization via Electrophilic Substitution
The C3 position of the indole ring is the most nucleophilic site, making it highly susceptible to electrophilic substitution. chemrxiv.org This reactivity is a cornerstone for the late-stage functionalization of indole derivatives. chemrxiv.org
A metal-free method for the direct C3-alkylation of indoles utilizes a Cs₂CO₃/Oxone® system. chemrxiv.orgchemrxiv.orgrsc.org This reaction proceeds in moderate to high yields with various functionalized indoles and is applicable to a range of α-heteroaryl-substituted methyl alcohols. chemrxiv.orgchemrxiv.org For example, unsubstituted indole reacts to afford the C3-alkylated product in 80% yield. chemrxiv.org This approach is valuable for preparing analogues of biologically active molecules like dimethyltryptamine. chemrxiv.org
Electrophilic nitration at the C3 position can be achieved under non-acidic and non-metallic conditions using trifluoroacetyl nitrate (B79036), generated in situ from ammonium (B1175870) tetramethyl nitrate and trifluoroacetic anhydride. nih.gov This method is compatible with a variety of substituents on the indole ring, including at the 2-, 4-, 5-, 6-, and 7-positions, providing the corresponding 3-nitroindoles in good to excellent yields. nih.gov
Palladium-catalyzed C-H functionalization offers another route to modify the indole core. While many methods target the C2 or C4 positions with the aid of a directing group at C3, understanding these selectivities is crucial. nih.gov For instance, Pd(II)-catalyzed reactions of free (NH) indoles with a C3-formyl directing group can lead to C4-arylation. nih.gov
Table 3: Examples of C3 Functionalization Reactions of Indoles
| Reaction | Reagents/Conditions | Position Functionalized | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | α-heteroaryl-substituted methyl alcohols, Cs₂CO₃/Oxone®, xylenes, 140°C | C3 | 55-95 | chemrxiv.org |
| Nitration | Ammonium tetramethyl nitrate, trifluoroacetic anhydride | C3 | Good to Excellent | nih.gov |
Selective Derivatization of the Hydroxyl and Ester Moieties
The presence of both a hydroxyl group at the C5 position and a methyl ester at the C3 position on this compound offers multiple opportunities for selective derivatization. nih.gov The modification of these functional groups can significantly alter the molecule's properties.
The hydroxyl group, being a phenol, can be targeted by various derivatizing agents. nih.gov Common reactions include esterification with acyl chlorides or organic anhydrides, and etherification. nih.govresearchgate.net These reactions introduce a chromophore or fluorophore, or alter the molecule's polarity. researchgate.net For instance, linear acyl chlorides can react with hydroxyls to form stable ester bonds. nih.gov
The carboxylate (ester) moiety can also be selectively modified. Carboxylic acids are often derivatized by reacting them with aromatic halides, such as phenacyl bromide, to produce UV-absorbing ester derivatives. greyhoundchrom.com While the starting compound is already an ester, hydrolysis to the carboxylic acid followed by re-esterification or amidation provides a route to a wide array of derivatives. greyhoundchrom.com A dual-derivatization scheme can be employed where hydroxyl groups are first tagged, followed by modification of the carboxylate group, allowing for multi-functional derivatization. rsc.org
Table 4: Common Reagents for Derivatization of Hydroxyl and Carboxylate Groups
| Functional Group | Reagent Class | Resulting Moiety | Reference |
|---|---|---|---|
| Hydroxyl | Acyl Chlorides, Anhydrides | Ester | nih.gov |
| Hydroxyl | Alkyl Halides | Ether | greyhoundchrom.com |
| Carboxylate (after hydrolysis) | Aromatic Halides (e.g., Phenacyl bromide) | Ester | greyhoundchrom.com |
| Carboxylate (after hydrolysis) | Amines (with coupling agents) | Amide | nih.gov |
N1-Substitution Reactions for Structural Diversification
Modification at the N1 position of the indole ring is a key strategy for creating structural diversity. A variety of N-alkylated and N-arylated derivatives of methyl 1H-indole-3-carboxylate can be synthesized efficiently. nih.gov
A common method for N-substitution is the Ullmann-type intramolecular arylamination, which can be performed using a CuI-K₃PO₄-DMF system. nih.gov This copper-catalyzed procedure allows for the synthesis of N-substituted indole-3-carboxylic acid derivatives in good to high yields under mild conditions and in the presence of air. nih.gov
Mechanochemical approaches also provide a solvent-free and often more sustainable alternative for N-substitution reactions. For example, the synthesis of N-substituted indole-3-carboxaldehyde (B46971) oximes has been achieved by milling the corresponding aldehydes with hydroxylamine (B1172632) hydrochloride and a base. mdpi.com This method can be adapted for various substituents on the nitrogen atom. mdpi.com Furthermore, novel nucleophilic substitution reactions at the N1 position have been discovered by reacting 1-hydroxyindole (B3061041) derivatives with other nucleophiles, such as other indoles, in the presence of acid, leading to the formation of 1-arylindoles. researchgate.net
Table 5: Methods for N1-Substitution of Indole Derivatives
| Method | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|
| Ullmann-type Amination | CuI, K₃PO₄, DMF | Mild conditions, good to high yields | nih.gov |
| Mechanochemistry | Base (e.g., NaOH), Ball Milling | Solvent-free, sustainable | mdpi.com |
| Nucleophilic Substitution | Acid (e.g., formic acid) | Forms N-aryl linkages | researchgate.net |
Comprehensive Analysis of Chemical Transformations and Reactivity Profiles
Ester Hydrolysis and Transesterification Reactions
The ester functionality at the C3 position of Methyl 5-hydroxy-1H-indole-3-carboxylate is a primary site for nucleophilic attack. Hydrolysis and transesterification reactions are fundamental transformations that can modify this group, leading to the corresponding carboxylic acid or a different ester, respectively.
Ester Hydrolysis:
The saponification of the ester can be achieved under basic conditions, typically by heating with an aqueous solution of a strong base like sodium hydroxide. This reaction proceeds via a nucleophilic acyl substitution mechanism to yield the corresponding carboxylate salt, which upon acidic workup, furnishes 5-hydroxy-1H-indole-3-carboxylic acid. However, the hydrolysis of indole-3-carboxylates can sometimes be challenging due to the electronic nature of the indole (B1671886) ring.
Acid-catalyzed hydrolysis, employing a dilute mineral acid such as hydrochloric or sulfuric acid, offers an alternative route. This reaction is reversible, and to drive the equilibrium towards the carboxylic acid, an excess of water is typically used.
| Reaction | Reagents and Conditions | Product |
| Alkaline Hydrolysis | 1. NaOH (aq), Reflux2. H3O+ | 5-hydroxy-1H-indole-3-carboxylic acid |
| Acidic Hydrolysis | Dilute H2SO4 or HCl, Reflux | 5-hydroxy-1H-indole-3-carboxylic acid |
Transesterification:
Transesterification allows for the conversion of the methyl ester to other esters, which can be useful for modifying the properties of the molecule or for introducing other functional groups. This transformation can be catalyzed by either acids or bases. For instance, heating this compound in a different alcohol (e.g., ethanol, propanol) in the presence of an acid catalyst like sulfuric acid or a Lewis acid such as boric acid can lead to the corresponding ester. The use of a large excess of the new alcohol is necessary to shift the equilibrium towards the desired product.
Oxidation and Reduction Pathways of the Indole Nucleus and Substituents
The indole nucleus and its substituents in this compound are susceptible to both oxidation and reduction, leading to a variety of transformed products.
Oxidation:
The phenolic hydroxyl group at the 5-position is prone to oxidation. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are potent oxidants for such functionalities and can lead to the corresponding quinone. The indole ring itself can also undergo oxidation, though this often leads to complex product mixtures.
Reduction:
The ester group at C3 can be reduced to a hydroxymethyl group using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. However, with indole-3-carboxylates, this reduction can sometimes be accompanied by the reduction of the indole C2-C3 double bond.
Catalytic hydrogenation offers a method for the reduction of the indole ring system. Depending on the catalyst and reaction conditions (e.g., pressure, temperature, solvent), either the pyrrole (B145914) ring or both the pyrrole and benzene (B151609) rings can be saturated. For instance, hydrogenation over a rhodium or ruthenium catalyst can lead to the corresponding indoline (B122111) or octahydroindole derivatives.
| Transformation | Reagent | Typical Product |
| Oxidation of 5-OH | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Indole-4,5-dione derivative |
| Reduction of Ester | Lithium aluminum hydride (LiAlH₄) | (5-hydroxy-1H-indol-3-yl)methanol |
| Reduction of Indole Ring | H₂, Rh/C or Ru/C | 5-hydroxyindoline-3-carboxylate |
Electrophilic and Nucleophilic Aromatic Substitution on the Indole Ring System
The electron-rich indole nucleus of this compound readily undergoes electrophilic aromatic substitution. The directing effects of the fused benzene ring, the pyrrole nitrogen, and the activating 5-hydroxy group generally favor substitution at the C4, C6, and C2 positions.
Halogenation:
Direct halogenation of the indole ring can be achieved with various reagents. For instance, iodination at the C5 position of methyl 1H-indole-3-carboxylate has been reported to occur in 71% yield using iodine. rsc.org Bromination can be accomplished using reagents like N-bromosuccinimide (NBS), often leading to substitution at the most activated positions.
Nitration:
Nitration of the indole ring requires careful control of reaction conditions to avoid oxidation and polymerization. The use of milder nitrating agents is generally preferred.
Mannich Reaction:
The Mannich reaction, involving formaldehyde (B43269) and a secondary amine in the presence of an acid catalyst, is a classic example of electrophilic substitution on the indole nucleus. For the closely related ethyl 5-hydroxy-2-methylindole-3-carboxylate, Mannich bases have been synthesized, indicating that this reaction is a viable pathway for functionalization at the C4 or C6 positions.
| Reaction | Reagent | Position of Substitution | Product Example |
| Iodination | I₂ | C5 | Methyl 5-iodo-1H-indole-3-carboxylate rsc.org |
| Bromination | N-Bromosuccinimide (NBS) | C4 or C6 | Methyl 4-bromo-5-hydroxy-1H-indole-3-carboxylate |
| Mannich Reaction | CH₂O, (CH₃)₂NH, H⁺ | C4 or C6 | Methyl 4-((dimethylamino)methyl)-5-hydroxy-1H-indole-3-carboxylate |
Cyclization Reactions and Formation of Fused Heterocyclic Systems
The bifunctional nature of this compound makes it a valuable precursor for the synthesis of more complex, fused heterocyclic systems.
Pictet-Spengler Reaction:
While not a direct reaction of the starting material, the corresponding tryptamine (B22526) derivative, obtained via reduction of the ester to the alcohol, conversion to a halide, and subsequent displacement with an amine, can undergo the Pictet-Spengler reaction. This acid-catalyzed condensation with an aldehyde or ketone is a powerful method for the synthesis of β-carbolines, which are tetracyclic indole alkaloids.
Bischler-Napieralski Reaction:
Similarly, an N-acylated tryptamine derived from this compound can undergo the Bischler-Napieralski reaction. This intramolecular cyclization, typically promoted by a dehydrating agent like phosphorus oxychloride, leads to the formation of dihydro-β-carbolines. researchgate.netnih.govwikipedia.orgorganic-chemistry.orgnih.gov
Synthesis of Pyrimido[5,4-b]indoles:
The indole-3-carboxylate (B1236618) moiety can serve as a building block for the construction of fused pyrimidine (B1678525) rings. For example, conversion of the ester to an amide or hydrazide, followed by reaction with appropriate reagents, can lead to the formation of pyrimido[5,4-b]indoles, a class of compounds with diverse biological activities.
Future Perspectives and Emerging Research Avenues
Development of Novel Analogues with Enhanced Potency and Selectivity
A primary focus of future research is the rational design and synthesis of novel analogues of Methyl 5-hydroxy-1H-indole-3-carboxylate to improve therapeutic efficacy and minimize off-target effects. Structure-activity relationship (SAR) studies are fundamental to this effort, guiding the modification of the core indole (B1671886) structure to enhance potency and selectivity for specific biological targets.
Research has shown that targeted structural modifications can yield significant gains in activity. For instance, a study focused on developing anti-breast cancer agents synthesized a series of 23 novel 5-hydroxyindole-3-carboxylic acids and their corresponding esters. nih.gov The investigation revealed that ester derivatives were generally more potent than their carboxylic acid counterparts. nih.gov Substitutions at the N-1 position of the indole ring were particularly influential; derivatives featuring a p-methoxy phenyl group exhibited greater cytotoxic potency against the MCF-7 breast cancer cell line than those with benzyl (B1604629) or p-methyl benzyl groups. nih.gov This suggests that electron-donating groups in this position are favorable for activity. nih.gov One of the most potent compounds identified, an ester derivative with a 4-methoxy group (Compound 5d), demonstrated a half-maximal effective concentration (IC₅₀) of 4.7 µM. nih.gov
Similarly, in the context of anti-inflammatory agents, derivatives of ethyl 5-hydroxy-indole-3-carboxylate have been developed as potent inhibitors of human 5-lipoxygenase (5-LO), an enzyme implicated in pro-inflammatory leukotriene biosynthesis. nih.gov SAR analysis in this series indicated that the potency is highly dependent on the substitution pattern on a 2-phenylthiomethyl moiety. nih.gov The introduction of methyl or chlorine groups at the ortho- and/or para-positions of the thiophenol ring was found to be the most effective modification for enhancing inhibitory activity. nih.gov
Computational methods are also set to play a larger role. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), have been successfully used to optimize 5-hydroxy-1H-indole-3-carboxylates as anti-Hepatitis B Virus (HBV) agents. mdpi.com By generating predictive models based on the steric, electrostatic, and hydrophobic properties of existing compounds, researchers were able to design and synthesize new derivatives with improved potency, lowering the IC₅₀ from 4.1 µmol/L to 3.1 µmol/L in one case. mdpi.com These in silico approaches accelerate the design-synthesis-test cycle, enabling a more rapid and resource-efficient discovery of lead candidates.
| Compound Analogue | Target/Assay | Potency (IC₅₀) | Key Structural Features |
|---|---|---|---|
| Compound 5d (Ester) | MCF-7 Breast Cancer Cell Line | 4.7 µM | Ester at C-3; 4-methoxy group on N-1 substituent nih.gov |
| Compound 19 (Ethyl Ester) | 5-Lipoxygenase (cell-free) | 0.7 µM | Ethyl ester at C-3; N-methyl; 2-(mesitylthiomethyl) group nih.gov |
| Compound 35a | Anti-HBV Activity | 3.1 µmol/L | Designed based on 3D-QSAR models mdpi.com |
Exploration of Combination Therapies with Existing Agents
To address the complexities of diseases like cancer and chronic inflammation, and to combat the development of drug resistance, the exploration of combination therapies is a critical research avenue. The mechanisms of action for 5-hydroxy-1H-indole-3-carboxylate derivatives suggest significant potential for synergistic interactions with existing therapeutic agents.
For analogues that function as survivin inhibitors, there is a strong rationale for combination with conventional chemotherapy or radiotherapy. nih.govub.edu Survivin is an inhibitor of apoptosis protein that is overexpressed in many tumors, contributing to resistance to treatment. nih.govub.edu Efficient downregulation of survivin is known to sensitize cancer cells to cytotoxic agents. nih.govub.edu Therefore, combining a survivin-inhibiting indole derivative with drugs like cisplatin (B142131) or docetaxel (B913) could lower the required dose of the conventional chemotherapeutic, potentially reducing toxicity while enhancing tumor cell killing. nih.gov Preclinical studies have already demonstrated that combining other survivin inhibitors, such as arctigenin, with cisplatin can successfully sensitize tumor cells to the chemotherapeutic agent. nih.gov
In the realm of inflammation, derivatives that target the 5-lipoxygenase (5-LO) enzyme could be paired with other anti-inflammatory drugs for enhanced effect. nih.gov For instance, a study showed that a dual 5-LO/cyclooxygenase inhibitor, when combined with a low-dose glucocorticosteroid (hydrocortisone valerate), produced a synergistic anti-inflammatory effect in a mouse model of skin inflammation. nih.gov While the low-dose steroid or the 5-LO inhibitor alone had no significant effect, the combination resulted in a 76% inhibition of inflammation. nih.gov This suggests that a 5-hydroxy-1H-indole-3-carboxylate based 5-LO inhibitor could be combined with corticosteroids or non-steroidal anti-inflammatory drugs (NSAIDs) to achieve greater efficacy at lower doses, thereby minimizing the side effects associated with long-term use of these agents.
Investigation of In Vivo Pharmacokinetics and Pharmacodynamics
While in vitro studies are crucial for identifying potent compounds, a significant future hurdle is to understand their behavior in vivo. Comprehensive investigation of the pharmacokinetics (PK) and pharmacodynamics (PD) of promising analogues is essential for their progression as viable drug candidates. PK studies focus on the absorption, distribution, metabolism, and excretion (ADME) of a compound, while PD studies examine its mechanism of action and effects on the body over time.
Preliminary ADME data on some related indole derivatives have been reported, but more systematic studies are required. ub.edu Key areas of investigation will include:
Metabolic Stability: Studies using pooled human liver microsomes (pHLM) and primary human hepatocytes (pHHeps) are needed to determine the rate at which these compounds are metabolized. Indole-based structures can be subject to rapid metabolism, which would affect their bioavailability and duration of action. nih.govunimi.it
Plasma Protein Binding: The extent to which a drug binds to plasma proteins like albumin affects its distribution and the concentration of free, active drug available to interact with its target. Many indole carboxamides are highly protein-bound, which can prolong their half-life but may also limit their tissue penetration. nih.govunimi.it
Bioavailability and Clearance: Animal models will be necessary to determine the oral bioavailability and systemic clearance rates of lead compounds. These studies provide critical data for establishing potential human dosing regimens. Predicted human in vivo hepatic clearance (CLₕ) can be estimated from in vitro metabolism data. nih.govunimi.it
Understanding these PK/PD relationships will be vital for optimizing drug-like properties, such as improving metabolic stability through chemical modification or developing suitable formulations to enhance absorption.
Integration with Systems Biology and Omics Technologies for Comprehensive Biological Understanding
To move beyond a single-target, single-drug paradigm, future research must integrate systems biology and high-throughput "omics" technologies (genomics, transcriptomics, proteomics, metabolomics). researchgate.net This approach allows for a holistic understanding of how this compound analogues affect complex biological networks.
By employing these technologies, researchers can:
Uncover Mechanisms of Action: Transcriptomic (RNA-seq) and proteomic analyses of cells treated with an indole analogue can reveal comprehensive changes in gene and protein expression. This can confirm the engagement of the intended target (e.g., downregulation of survivin) and identify other affected pathways, providing a deeper understanding of the drug's mechanism of action and potential off-target effects. researchgate.net
Identify Biomarkers: Omics data can help identify biomarkers that predict a patient's response to the drug. For example, a specific gene expression signature in a tumor might indicate its sensitivity to a survivin-inhibiting analogue, paving the way for personalized medicine.
Elucidate Resistance Mechanisms: By comparing the molecular profiles of drug-sensitive and drug-resistant cells, it is possible to identify the pathways that drive resistance. This knowledge can inform the design of second-generation analogues or rational combination therapies to overcome resistance.
A systems biology approach provides a powerful framework for moving from a simplistic view of drug action to a comprehensive understanding of its network-level impact, ultimately leading to safer and more effective therapies. nih.gov
Translational Research and Pre-Clinical Development
The ultimate goal of this research is to translate promising laboratory findings into clinical applications. This requires a structured path of translational and pre-clinical development for the most promising analogues of this compound.
The initial steps, already underway for some derivatives, involve demonstrating efficacy and selectivity in relevant cell-based assays, such as cytotoxicity against cancer cell lines with minimal effect on normal cells. nih.gov Compounds that show high potency and a favorable initial safety profile are then advanced. nih.gov
The subsequent pre-clinical phase will involve:
Efficacy in Animal Models: Lead compounds must be tested in relevant animal models of disease, such as xenograft mouse models for cancer or carrageenan-induced paw edema models for inflammation. ontosight.ai These studies are critical for demonstrating in vivo efficacy and establishing a potential therapeutic window.
Process Chemistry and Scale-Up: Developing a robust, scalable, and cost-effective manufacturing synthesis is a crucial step. Research has already described the large-scale production of related 5-hydroxy-2-methyl-1H-indole intermediates, demonstrating the feasibility of manufacturing these compounds. researchgate.net
Formulation Development: Creating a stable formulation that ensures adequate bioavailability for the intended route of administration is essential for clinical success.
Investigational New Drug (IND)-Enabling Toxicology Studies: Before a compound can be tested in humans, it must undergo rigorous safety and toxicology testing in animals according to regulatory guidelines.
This translational pathway is a long and complex process, but it is the necessary bridge between a promising chemical scaffold and a novel medicine that can benefit patients.
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 5-hydroxy-1H-indole-3-carboxylate?
Answer:
The synthesis typically involves cyclization or functionalization of indole precursors. For example:
- Knoevenagel condensation of substituted indole aldehydes with active methylene compounds.
- Esterification of 5-hydroxyindole-3-carboxylic acid using methanol under acidic catalysis .
- Regioselective hydroxylation using directed metal catalysis (e.g., palladium-mediated C–H activation) to introduce the 5-hydroxy group .
Key considerations : Protect the hydroxyl group during esterification to avoid side reactions. Purity (>98%) is confirmed via HPLC .
Basic: How is the purity and structural integrity of this compound validated?
Answer:
- HPLC : Quantify purity using a C18 column, mobile phase (e.g., acetonitrile/water), and UV detection at 254 nm .
- NMR : Assign peaks for the indole NH (δ 10–12 ppm), methoxy group (δ 3.8–4.0 ppm), and aromatic protons (δ 6.5–8.0 ppm) .
- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 191.2 (C₁₀H₉NO₃) .
Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?
Answer:
- Solvent effects : Simulate NMR chemical shifts using DFT methods (e.g., B3LYP/6-311++G(d,p)) with implicit solvent models (PCM) to match experimental conditions .
- Tautomeric equilibria : Investigate pH-dependent shifts (e.g., enol-keto tautomerism) via variable-temperature NMR .
- X-ray crystallography : Resolve ambiguities by comparing experimental bond lengths/angles with DFT-optimized geometries .
Advanced: What strategies optimize crystallographic refinement for this compound derivatives?
Answer:
- Software : Use SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for non-H atoms .
- Hydrogen bonding : Analyze N–H⋯O and C–H⋯O interactions using ORTEP-3 to visualize packing motifs (e.g., dimerization via hydroxy groups) .
- Twinned data : Apply twin-law corrections in SHELXL for crystals with pseudo-merohedral twinning .
Advanced: How do computational methods (e.g., DFT) predict electronic properties and reactivity?
Answer:
- Electronic structure : Calculate HOMO-LUMO gaps (e.g., 4.5–5.0 eV) using CAM-B3LYP to assess charge-transfer potential .
- Solvent effects : Evaluate dipole moments and polarizabilities with M06-2X to predict solvatochromic behavior .
- Reactivity : Map electrostatic potential surfaces to identify nucleophilic (hydroxy group) and electrophilic (indole C3) sites .
Advanced: What functionalization strategies modify the indole core while preserving the 5-hydroxy group?
Answer:
- Electrophilic substitution : Introduce halogens (Br, Cl) at C4/C6 using NBS or NCS in acetic acid .
- Cross-coupling : Suzuki-Miyaura reactions at C2/C7 with aryl boronic acids (Pd(PPh₃)₄ catalyst) .
- Protection-deprotection : Use silyl ethers (TBSCl) to protect the 5-hydroxy group during alkylation/acylation .
Advanced: How are hydrogen-bonding networks analyzed in crystal structures of indole derivatives?
Answer:
- X-ray diffraction : Measure intermolecular distances (e.g., O⋯H–N < 2.2 Å) to identify strong hydrogen bonds .
- Hirshfeld surfaces : Quantify interaction contributions (e.g., O–H⋯O vs. C–H⋯π) using CrystalExplorer .
- Thermal analysis : Correlate melting points (mp 232–234°C) with packing efficiency and hydrogen-bond density .
Basic: What storage conditions ensure long-term stability of this compound?
Answer:
- Temperature : Store at –20°C in airtight containers to prevent degradation .
- Light/moisture : Use amber vials with desiccants (silica gel) to avoid photolysis and hydrolysis .
- Stability : Monitor via periodic HPLC; shelf life >2 years under optimal conditions .
Advanced: How do solvent polarity and pH influence UV-Vis spectra of this compound?
Answer:
- Polar solvents : Shift absorption maxima bathochromically due to increased dipole-dipole interactions (e.g., λₘₐₐ at 280 nm in ethanol vs. 265 nm in hexane) .
- pH dependence : Protonation at acidic pH (e.g., <3) quenches fluorescence; deprotonation at basic pH enhances π→π* transitions .
Advanced: What in vitro assays evaluate the biological activity of this compound?
Answer:
- Antimicrobial : Test against Gram-positive/negative bacteria via broth microdilution (MIC values) .
- Anticancer : Screen cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Assess binding to target proteins (e.g., kinases) via fluorescence polarization or SPR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
